2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline
Overview
Description
2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline is a heterocyclic compound that combines a quinoline core with a 1,3,4-oxadiazole ring and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline typically involves multiple steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling reactions: The final step involves coupling the 1,3,4-oxadiazole ring with the quinoline core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amines or dehalogenated products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Organic Electronics: Its ability to form stable films and its photophysical properties make it a candidate for use in electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline depends on its application:
Medicinal Chemistry: It may interact with DNA or proteins, inhibiting their function and leading to cell death in cancer cells or inhibition of microbial growth.
Materials Science and Organic Electronics: The compound’s electronic properties allow it to participate in charge transport and light emission processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-4-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline: Similar structure but with a different oxadiazole ring position.
2-(4-bromophenyl)-4-(5-phenyl-1,3,4-thiadiazol-2-yl)quinoline: Contains a thiadiazole ring instead of an oxadiazole ring.
2-(4-bromophenyl)-4-(5-phenyl-1,3,4-triazol-2-yl)quinoline: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)quinolin-4-yl]-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrN3O/c24-17-12-10-15(11-13-17)21-14-19(18-8-4-5-9-20(18)25-21)23-27-26-22(28-23)16-6-2-1-3-7-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMHTNXKFQEWDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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